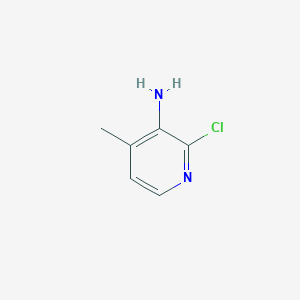

3-Amino-2-chloro-4-methylpyridine

Description

Significance of Halogenated Aminopyridines in Organic Synthesis

Halogenated aminopyridines are a class of chemical intermediates that have found broad utility in organic synthesis. The presence of both a halogen atom and an amino group on the pyridine (B92270) ring provides two distinct points of reactivity. The halogen, typically chlorine or bromine, can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The amino group, on the other hand, can be diazotized, acylated, or used as a directing group in further electrophilic substitutions.

This dual functionality makes halogenated aminopyridines valuable building blocks for the construction of more complex heterocyclic systems. Their application extends to the synthesis of pharmaceuticals, pesticides, and specialty chemicals. guidechem.com The specific positioning of the halogen and amino groups, as seen in 3-Amino-2-chloro-4-methylpyridine, offers regioselective control in subsequent synthetic steps, a crucial aspect in the efficient assembly of target molecules.

Historical Context of this compound Research

The first synthesis of this compound, also referred to as CAPIC, is credited to Chapman and his team in 1980. google.comchemicalbook.com Their method utilized 2-chloro-4-methyl-3-nitropyridine (B135334) as the starting material. chemicalbook.com Following this initial work, the compound gained significant attention due to its role as a key intermediate in the production of Nevirapine. google.comnbinno.comchemicalbook.com

In 1995, Grozinger and colleagues reported a synthesis route starting from the readily available 2-amino-4-picoline or 2-hydroxy-4-picoline via nitration. google.comchemicalbook.com However, this method was hampered by a lack of regioselectivity, leading to a mixture of 3- and 5-nitro isomers, and posed thermochemical hazards when performed on a larger scale. google.comchemicalbook.com Also in 1995, Zhang and his team developed a multi-step synthesis involving the chlorination of ethyl cyanoacetate (B8463686), a Michael addition with crotonaldehyde (B89634), cyclization, conversion to the amide, and subsequent reduction. google.comchemicalbook.com This pathway, while yielding the desired product, was found to be slow, particularly in the Michael addition and cyclization steps. google.comchemicalbook.com

A notable advancement came in 2002 from Gupton and his research group, who developed a new synthetic approach. chemicalbook.com This method begins with a Knoevenagel condensation, followed by treatment with a strong acid to form 3-cyano-4-methyl-2-pyridone. chemicalbook.com Subsequent chlorination and further transformations yield the final product. chemicalbook.com Over the years, various other synthetic strategies have been developed to improve yield, scalability, and safety, reflecting the compound's industrial importance. google.comgoogleapis.com

Research Findings: Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature, each with its own set of advantages and disadvantages. The following table summarizes some of the key approaches:

| Starting Material(s) | Key Reagents and Steps | Reported By | Year | Notes |

| 2-chloro-4-methyl-3-nitropyridine | Reduction of the nitro group | Chapman et al. | 1980 | The first reported synthesis. google.comchemicalbook.com |

| 2-amino-4-picoline or 2-hydroxy-4-picoline | Nitration, followed by further transformations | Grozinger et al. | 1995 | Suffers from non-selective nitration and potential safety hazards on a large scale. google.comchemicalbook.com |

| Ethyl cyanoacetate and crotonaldehyde | Chlorination, Michael addition, cyclization, amidation, reduction | Zhang et al. | 1995 | The Michael addition and cyclization steps were reported to be slow and low-yielding. google.comchemicalbook.com |

| 4,4-dicyano-3-methyl-3-butenal dimethyl acetal (B89532) and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene | Strong acid, strong chlorinating agent (e.g., SOCl₂, POCl₃), strong base, halide | Gupton et al. | 2002 | A multi-step process involving a Knoevenagel condensation. chemicalbook.com |

| Malononitrile (B47326) and Acetone (B3395972) | Knoevenagel reaction, condensation with triethyl orthoformate, cyclization, chlorination, hydrolysis, Hofmann rearrangement | Grozinger et al. | 2000 | A regioselective method. googleapis.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBCYTOUXLAABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373350 | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-45-9 | |

| Record name | 3-amino-2-chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 Chloro 4 Methylpyridine

Historical and Early Synthetic Approaches

Early methods for the preparation of 3-Amino-2-chloro-4-methylpyridine were often characterized by harsh reaction conditions, and challenges related to selectivity and safety, particularly on a larger scale.

Nitration-Based Routes and Associated Challenges

Initial syntheses of this compound often relied on the nitration of readily available picoline derivatives. chemicalbook.comgoogle.com For instance, nitrating 2-amino-4-picoline or 2-hydroxy-4-picoline was a method used for small-scale laboratory batches. chemicalbook.comgoogle.com However, this approach was fraught with difficulties. A primary challenge was the lack of selectivity, leading to the formation of a mixture of 3- and 5-nitro isomers, which necessitated difficult purification steps. chemicalbook.comgoogle.com Furthermore, these nitration reactions posed significant thermochemical hazards, with a risk of "run-away" reactions, making them unsuitable for large-scale industrial production. chemicalbook.comgoogle.com

Another early route started with 2-chloro-4-methyl-3-nitropyridine (B135334). chemicalbook.comgoogleapis.com While this provided the correct substitution pattern, the synthesis of the starting material itself involved a nitration step with its inherent challenges. googleapis.com The nitration of pyridine (B92270) rings, in general, can be difficult due to the electron-deficient nature of the ring system, often requiring strong acids and high temperatures. nih.gov

Chlorination and Reduction Sequences

Following nitration, the synthetic sequence typically involved chlorination and reduction steps to introduce the desired functional groups. For example, a nitrated picoline derivative would be chlorinated to introduce the chlorine atom at the 2-position, followed by the reduction of the nitro group to the corresponding amine. chemicalbook.com

One documented procedure involves the chlorination of 3-amino-4-methylpyridine (B17607) with chlorine gas at a controlled pH and temperature to yield this compound. epo.org Another approach involved the reduction of 2,6-dichloro-3-amino-4-methylpyridine. googleapis.com However, these multi-step sequences often involved hazardous reagents and could result in the formation of undesired by-products, such as dichlorinated pyridines, complicating the purification process. epo.org

Contemporary and Improved Synthetic Strategies

To overcome the limitations of the historical methods, more efficient and regioselective synthetic strategies have been developed. A significant advancement has been the utilization of pathways initiated by the Knoevenagel condensation. chemicalbook.comgoogle.comwikipedia.org

Knoevenagel Condensation-Initiated Pathways

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.orgbas.bg This reaction has been effectively employed in the synthesis of various substituted pyridines. chemtube3d.comnih.gov

A notable contemporary route to this compound begins with the Knoevenagel condensation of malononitrile (B47326) and acetone (B3395972). googleapis.comgoogle.com This initial step forms isopropylidenemalononitrile. google.com Subsequent reaction with triethyl orthoformate in acetic anhydride (B1165640) yields a mixture of key intermediates. google.com This approach offers a more controlled and efficient way to construct the pyridine ring with the desired substitution pattern. googleapis.comgoogle.com

Another variation involves the condensation of 4,4-dimethoxy-2-butanone (B155242) with cyanoacetamide, catalyzed by ammonium (B1175870) acetate (B1210297) and acetic acid, to produce a key intermediate for the synthesis of this compound. chemicalbook.comresearchgate.net

| Starting Materials | Key Intermediates | Reference |

| Malononitrile, Acetone | Isopropylidenemalononitrile | googleapis.comgoogle.com |

| 4,4-dimethoxy-2-butanone, Cyanoacetamide | Not explicitly named in the abstract | chemicalbook.comresearchgate.net |

Following the initial condensation, the synthetic pathway involves a series of cyclization and transformation reactions to build the final product. chemicalbook.comgoogle.com In the route starting from malononitrile and acetone, the intermediate mixture is cyclized with anhydrous ammonia (B1221849) in ethanol (B145695) to form 2-amino-4-methyl-pyridine-carbonitrile. google.com This is then converted to 2-hydroxy-4-methyl-3-cyanopyridine via a diazonium salt intermediate. googleapis.comgoogle.com

The subsequent steps involve:

Chlorination: The 2-hydroxy-pyridine derivative is chlorinated, typically with phosphorus oxychloride, to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. googleapis.comgoogle.com

Hydrolysis: The nitrile group is then hydrolyzed to a carboxamide using concentrated sulfuric acid, producing 2-chloro-4-methyl-3-carboxamide. googleapis.comgoogle.com

Hofmann Rearrangement: Finally, a Hofmann rearrangement of the carboxamide yields the target molecule, this compound. researchgate.net

Another reported method involves the cyclization of an intermediate derived from the Knoevenagel condensation to form 3-cyano-4-methyl-2-pyridone. chemicalbook.com This pyridone is then chlorinated and converted to the amide, which finally undergoes a Hofmann-type rearrangement to give this compound. chemicalbook.com

These modern approaches, centered around the Knoevenagel condensation, have proven to be more efficient and scalable for the synthesis of this important pharmaceutical intermediate, avoiding many of the hazards and selectivity issues associated with the older nitration-based routes. chemicalbook.comgoogleapis.comgoogle.com

Ethyl Cyanoacetate (B8463686) and Acetone/Crotonaldehyde (B89634) Based Routes

Routes utilizing ethyl cyanoacetate in conjunction with either acetone or crotonaldehyde represent significant approaches to constructing the this compound scaffold. google.comgoogle.com

A synthetic route reported by Zhang et al. involves the chlorination of ethyl cyanoacetate, followed by a Michael addition with crotonaldehyde. chemicalbook.comgoogle.com However, this specific Michael addition step was found to be slow, and the subsequent cyclization step resulted in low yields. google.comgoogle.com

An alternative approach starting from acetone and ethyl cyanoacetate has been developed to circumvent the issues of the crotonaldehyde route. google.comgoogle.com This method involves a series of steps:

Knoevenagel Condensation: Acetone and ethyl cyanoacetate react in a Knoevenagel condensation to produce ethyl isopropylidenecyanoacetate. google.comgoogle.com In a typical procedure, a mixture of ethyl cyanoacetate and acetone is stirred with piperidine (B6355638), followed by reflux. google.com

Enamine Formation: The resulting ethyl isopropylidenecyanoacetate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the conjugated enamine, ethyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate. google.comgoogle.com

Acid-Catalyzed Cyclization: This enamine intermediate undergoes an acid-catalyzed cyclization using hydrogen chloride in ethanol. This step yields ethyl 2-chloro-4-methylnicotinate. google.comgoogle.com

This regioselective method provides a structured pathway to the core pyridine ring system. google.com

Following the formation of the pyridine ring, subsequent transformations are required to introduce the amino group at the 3-position. A common sequence involves ammonolysis followed by a Hofmann degradation. patsnap.com

Ammonolysis: The ester, ethyl 2-chloro-4-methylnicotinate, can be converted to the corresponding amide, 2-chloro-4-methyl-nicotinamide, through ammonolysis. patsnap.com This is typically achieved by treating the ester with ammonia gas in a suitable solvent like ethylene (B1197577) glycol at elevated temperatures. patsnap.com

Hofmann Degradation: The resulting amide is then subjected to a Hofmann degradation reaction to yield the final product, this compound. patsnap.comgoogle.com This reaction is carried out using a solution of sodium hydroxide (B78521) and bromine, to which the 2-chloro-4-methyl-nicotinamide is added. google.comambeed.com

Another described pathway involves the hydrolysis of 2-chloro-3-cyano-4-methylpyridine with a strong acid like sulfuric acid to yield 2-chloro-3-amido-4-methylpyridine. google.comgoogle.com This amide is then converted to this compound via the Hofmann degradation by treating it with a strong base, such as sodium hydroxide, and a halogen like bromine. google.comgoogle.com

Multi-step Convergent Syntheses

Multi-step convergent syntheses offer an alternative to linear approaches, aiming to build complex molecules from several independently prepared fragments. In the context of this compound synthesis, a notable convergent strategy begins with different starting materials.

One such method reported by Gupton et al. starts with the Knovenagel condensation of acetylacetaldehyde dimethyl acetal and malononitrile. chemicalbook.comgoogle.com This initial step, catalyzed by an ammonium salt like piperidinium (B107235) acetate, produces a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene. chemicalbook.comgoogle.comgoogle.com

The subsequent steps are as follows:

Cyclization: The mixture from the first step is treated with a strong acid, such as sulfuric acid, and water to yield 3-cyano-4-methyl-2-pyridone. chemicalbook.comgoogle.comgoogle.com

Chlorination: The pyridone is then chlorinated using a strong chlorinating agent like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to give 2-chloro-3-cyano-4-methylpyridine. chemicalbook.comgoogle.comgoogle.com

Hydrolysis: The cyano group is hydrolyzed to an amide group by treatment with concentrated sulfuric acid to form 2-chloro-3-amido-4-methylpyridine. chemicalbook.comgoogle.comgoogle.com

Hofmann Degradation: Finally, the amide is converted to the desired this compound using a strong base and a halide. chemicalbook.comgoogle.comgoogle.com

This multi-step process provides a comprehensive route to the target molecule from simple precursors. chemicalbook.com

Chemo- and Regioselectivity in this compound Synthesis

Achieving the correct chemo- and regioselectivity is a critical challenge in the synthesis of this compound. Early methods involving the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline were hampered by a lack of selectivity, leading to the formation of unwanted isomers nitrated at both the 3 and 5 positions. chemicalbook.comgoogle.com

The synthetic routes starting from ethyl cyanoacetate and acetone were specifically designed to be regioselective. google.comgoogle.com The cyclization of the enamine intermediate, ethyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate, with HCl in ethanol directly yields the desired 2-chloro-4-methylnicotinate, demonstrating high regiocontrol. google.comgoogle.com

Similarly, the synthesis of 3-amino-4-methylpyridine, a precursor for chlorination, can be achieved with high selectivity. One method involves the chlorination of 3-amino-4-methylpyridine using chlorine gas at a specific pH range of 0.01 to 1, which favors the formation of the 2-chloro isomer. epo.orgpatsnap.com Another approach uses hydrogen peroxide in hydrochloric acid for a selective monochlorination at the 2-position. google.com

Catalytic Systems and Reaction Condition Optimization in this compound Production

The efficiency of synthetic routes to this compound is highly dependent on the catalytic systems employed and the optimization of reaction conditions.

In the Knovenagel condensation step of the convergent synthesis, an ammonium salt catalyst such as piperidinium acetate is utilized. google.com For the chlorination of the intermediate pyridone, a mixture of phosphorus oxychloride and phosphorus pentachloride is preferred. google.com The hydrolysis of the nitrile to the amide is effectively carried out with concentrated sulfuric acid at elevated temperatures. google.comgoogle.com

In the synthesis starting from acetone and ethyl cyanoacetate, piperidine is used as a basic catalyst for the initial Knoevenagel condensation. google.com The subsequent acid-catalyzed cyclization relies on hydrogen chloride in ethanol. google.comgoogle.com

The optimization of reaction conditions is crucial for maximizing yields. For instance, in the ammonolysis of ethyl 2-chloro-4-methyl-nicotinate, conducting the reaction at 120°C for 24 hours in ethylene glycol has been shown to produce the corresponding amide in high yield. patsnap.com Similarly, the Hofmann degradation is temperature-controlled, often starting at 0°C for the addition of reagents and then warming to complete the reaction. google.com

The development of efficient catalytic systems for the synthesis of pyridine derivatives, in general, has been a focus of research. For example, catalysts based on cadmium oxide and kaolin (B608303) have been investigated for the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia. semanticscholar.org While not directly applied to the specific synthesis of this compound, this highlights the ongoing efforts to find effective catalysts for pyridine ring formation.

Chemical Transformations and Derivatization of 3 Amino 2 Chloro 4 Methylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

The pyridine ring in 3-Amino-2-chloro-4-methylpyridine is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the C2 position. The chlorine atom at this position is activated towards displacement by the ring nitrogen atom.

Displacement of the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is a competent leaving group and can be displaced by various nucleophiles. This reactivity is a cornerstone of its utility in synthesis. A prominent example is the synthesis of Nevirapine, where the chlorine is displaced by the amino group of a second molecule, 2-chloro-3-amino-4-methylpyridine, in a self-condensation, or more commonly, by reacting with another suitable amine-containing heterocyclic compound.

Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, can yield the corresponding 2-alkoxy-3-amino-4-methylpyridine derivatives. Similarly, reaction with thiols or thiolates can introduce sulfur-based functionalities at the C2 position. The efficiency of these substitutions is often enhanced by heating and the use of a suitable solvent that can facilitate the reaction between the nucleophile and the pyridine substrate.

Reactions Involving the Amino Functionality

The amino group at the 3-position is a key functional handle, primarily exhibiting nucleophilic character. It can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-chloro-4-methylpyridin-3-yl)acetamide.

This amino group is also crucial in cyclization reactions to form fused heterocyclic systems. The synthesis of Nevirapine is a prime example where the amino group acts as a nucleophile to displace a chlorine atom on another pyridine ring, ultimately forming the central diazepine (B8756704) ring of the final drug molecule. google.com Furthermore, the amino group can be a site for the introduction of protecting groups, which may be necessary to prevent unwanted side reactions during subsequent synthetic steps. acs.org

Oxidative and Reductive Manipulations

The functional groups on this compound can be manipulated through both oxidation and reduction.

Reductive Processes: A common synthetic route to this compound involves the reduction of a nitro group. The precursor, 2-chloro-4-methyl-3-nitropyridine (B135334), can be reduced to the target amine using various standard reducing agents. chemicalbook.comgoogle.com This transformation is a critical step in many established manufacturing processes.

| Starting Material | Reagent(s) | Product | Reference |

| 2-chloro-4-methyl-3-nitropyridine | e.g., H₂, Pd/C; or Fe/HCl | This compound | chemicalbook.com, google.com |

Oxidative Processes: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Treatment of the parent compound with an oxidizing agent like hydrogen peroxide in acidic medium or a peroxy acid such as m-CPBA can yield this compound N-oxide. chemicalbook.comacs.org The formation of an N-oxide can alter the reactivity of the pyridine ring, sometimes facilitating nucleophilic substitution at the C2 or C4 positions. acs.org

Carbon-Carbon Bond Formation Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon bonds, and this compound is an excellent substrate for such transformations, particularly leveraging the reactive C-Cl bond. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org The 2-chloro position of this compound is well-suited for this reaction, allowing for the introduction of various aryl or vinyl substituents. fishersci.co.uk

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of the pyridine. libretexts.org

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. libretexts.org

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org

These reactions are typically carried out in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine (B1218219) ligand for the palladium catalyst. wikipedia.orgfishersci.co.uk The choice of ligand, base, and solvent can be critical for achieving high yields. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyridine Derivatives

| Aryl Halide | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Phenylpyridine | researchgate.net |

| 2-Chloro-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Methoxyphenyl)-4-methylpyridine | nih.gov |

Other Metal-Mediated Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can be employed to functionalize this compound.

The Sonogashira coupling allows for the formation of a C-C bond between the 2-position of the pyridine and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides a direct route to 2-alkynyl-3-aminopyridine derivatives, which are valuable synthetic intermediates.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a C-N bond. acs.org While this does not form a C-C bond, it represents a key metal-mediated strategy for substituting the chlorine atom with a wide range of primary or secondary amines, offering an alternative to direct nucleophilic substitution.

Heterocyclic Annulation Reactions

The arrangement of the amino group at the 3-position and the chloro group at the 2-position makes this compound an ideal precursor for heterocyclic annulation reactions. These reactions typically involve the formation of a new ring fused to the pyridine core by engaging both the amino and chloro substituents as reactive handles.

A primary application of this strategy is in the synthesis of fused dipyrido structures. For instance, the reaction of 3-amino-2-chloropyridine (B31603) derivatives with other pyridine precursors can lead to the formation of dipyrido-oxazines. The synthesis of dipyrido[3,2-b: 2′,3′-e] researchgate.netresearchgate.netoxazine (B8389632) has been accomplished by reacting 2-aminopyridin-3-ol with 2-chloro-3-nitropyridine, demonstrating a classic condensation approach to building fused heterocyclic systems. rsc.org

Similarly, this scaffold is crucial for producing pyrido[4,3-b] researchgate.netresearchgate.netoxazines and the corresponding sulfur analogues, pyrido[4,3-b] researchgate.netresearchgate.netthiazines. These syntheses often involve multi-step sequences where a substituted aminopyridine is cyclized. For example, a 5-amino-4-hydroxypyridine derivative can be reacted with α-halo ketones to construct the oxazine ring. nih.gov The analogous reaction with a 5-amino-4-mercaptopyridine yields the pyridothiazine ring system. nih.gov

The most prominent example of heterocyclic annulation involving this compound is its use in the synthesis of Nevirapine. This process involves constructing a diazepine ring fused to the pyridine core, creating the dipyrido[3,2-b:2',3'-e][l,4]diazepin-6-one structure. google.com

Table 1: Examples of Heterocyclic Annulation Reactions

| Starting Material Class | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| 3-Amino-2-chloropyridine derivative | 2-Aminopyridin-3-ol | Dipyrido[3,2-b: 2′,3′-e] researchgate.netresearchgate.netoxazine | Condensation/Cyclization |

| 5-Amino-4-hydroxypyridine derivative | α-Halo ketones | Pyrido[4,3-b] researchgate.netresearchgate.netoxazine | Cyclization |

| 5-Amino-4-mercaptopyridine derivative | α-Halo ketones | Pyrido[4,3-b] researchgate.netresearchgate.netthiazine | Cyclization |

| This compound | Cyclizing agent for diazepine ring formation | Dipyrido[3,2-b:2',3'-e][l,4]diazepin-6-one | Annulation |

Functional Group Interconversions on the Pyridine Ring

The functional groups of this compound can be selectively modified to introduce new functionalities or to alter the electronic properties of the pyridine ring.

Reactions of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, though it is most effectively replaced through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly useful for forming new carbon-carbon and carbon-nitrogen bonds. While direct Suzuki coupling of 2-chloro-3-aminopyridine with phenylboronic acid has been reported as challenging, a one-pot protection/coupling/deprotection sequence can provide the desired biaryl product in excellent yield. sci-hub.se Similarly, Sonogashira coupling of related 2-amino-3-bromopyridines with terminal alkynes proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 2-amino-3-alkynylpyridines. scirp.orgresearchgate.net These methods highlight the utility of palladium catalysis in overcoming the lower reactivity of chloropyridines compared to their bromo or iodo counterparts.

Reactions of the Amino Group: The amino group at the 3-position can undergo standard transformations common to arylamines. For instance, it can be acylated or used as a nucleophile in substitution reactions. A more fundamental transformation is its conversion to a diazonium salt, which can then be displaced by various nucleophiles. In one synthetic route, a 2-amino-4-methyl-pyridine-carbonitrile intermediate is converted to a 2-hydroxy derivative via a diazonium salt intermediate by treatment with sodium nitrite (B80452) and subsequent hydrolysis. google.com

Reactions on the Pyridine Ring: Direct functionalization of the pyridine ring itself is also possible. The electron-donating nature of the amino and methyl groups can direct electrophilic substitution. For example, the pyridine ring of this compound can be brominated. Treatment with 2,5-dibromo-5,5-dimethylhydantoin in dichloromethane (B109758) results in the formation of the corresponding brominated pyridine derivative in high yield. guidechem.com

Table 2: Examples of Functional Group Interconversions

| Functional Group | Reagent(s) | Product Type | Reaction Type |

|---|---|---|---|

| 2-Chloro | Phenylboronic acid, Palladium catalyst | 2-Phenyl-3-aminopyridine derivative | Suzuki Coupling |

| 2-Chloro (as bromo-analogue) | Terminal alkyne, Pd catalyst, Cu(I) | 3-Alkynyl-2-aminopyridine derivative | Sonogashira Coupling |

| 3-Amino | Sodium nitrite, Acid | Diazonium salt intermediate | Diazotization |

| Pyridine Ring | 2,5-Dibromo-5,5-dimethylhydantoin | Ring-brominated pyridine derivative | Electrophilic Halogenation |

Design and Synthesis of Derivatives and Analogues Based on the 3 Amino 2 Chloro 4 Methylpyridine Scaffold

Derivatives Targeting Specific Biological Activities

The inherent reactivity of the 3-amino-2-chloro-4-methylpyridine scaffold has been exploited to generate derivatives with a broad spectrum of biological activities, including antiviral, anticancer, and neuromodulatory effects.

A prominent example is its role as a key intermediate in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. acs.orgnih.govnih.gov The synthesis of Nevirapine involves the reaction of this compound with a cyclopropyl-containing side chain, highlighting the utility of this scaffold in creating complex heterocyclic systems with potent antiviral properties. nih.gov

In the realm of oncology, derivatives of this compound have shown significant promise as anticancer agents. Notably, this scaffold is a crucial component in the synthesis of analogues of Sorafenib , a multikinase inhibitor approved for the treatment of various cancers. These analogues often involve the formation of a urea (B33335) linkage at the 3-amino position, connecting the pyridine (B92270) core to a substituted phenyl ring. Research has demonstrated that modifications to the substituents on the pyridine and phenyl rings can significantly impact the anticancer activity of these compounds.

Furthermore, derivatives incorporating the this compound scaffold have been investigated for their activity as kinase inhibitors, a critical class of targets in cancer therapy. By modifying the substituents on the pyridine ring, researchers have developed compounds that exhibit inhibitory activity against various kinases, suggesting the potential for developing a new generation of targeted cancer therapeutics.

Beyond antiviral and anticancer applications, derivatives of this scaffold have also been explored for their effects on the central nervous system. For instance, certain 4-substituted and 4,5-disubstituted 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives, synthesized from precursors related to this compound, have demonstrated affinity for cannabinoid receptors (CB1 and CB2). researchgate.net These findings open up avenues for the development of novel therapeutic agents for a range of neurological and inflammatory disorders. researchgate.net

Table 1: Examples of Biologically Active Derivatives of this compound

| Derivative Class | Target/Activity | Example Compound/Analogue |

| Dipyridodiazepinones | HIV-1 Reverse Transcriptase Inhibition | Nevirapine acs.orgnih.govnih.gov |

| Substituted Ureas | Multikinase Inhibition (Anticancer) | Sorafenib Analogues |

| Substituted Pyridines | Kinase Inhibition (Anticancer) | Various Kinase Inhibitors |

| Pyridine-3-carboxamides | Cannabinoid Receptor Modulation | 4,5-disubstituted 1,2-dihydro-2-oxo-pyridine-3-carboxamides researchgate.net |

Structural Modifications and Their Synthetic Pathways

The synthesis of derivatives based on the this compound scaffold relies on a variety of synthetic strategies that allow for the introduction of diverse functional groups and structural motifs. The core scaffold itself can be synthesized through several routes.

One common approach involves a multi-step synthesis starting from readily available precursors like 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242). researchgate.net This process typically includes condensation, cyclization, chlorination, and a Hofmann rearrangement to yield the final this compound. researchgate.net Alternative methods have also been reported, such as those starting from 2-amino-4-picoline or 2-hydroxy-4-picoline via nitration, although this can lead to issues with regioselectivity. acs.org Other routes include the chlorination of ethyl cyanoacetate (B8463686) followed by a Michael addition with crotonaldehyde (B89634) and subsequent cyclization and functional group transformations. acs.org A process starting from malononitrile (B47326) and acetone (B3395972) has also been described. nih.gov

Once the this compound scaffold is obtained, it can be further functionalized at several positions:

The 3-Amino Group: This is a common site for modification. For instance, in the synthesis of Sorafenib analogues, the amino group is reacted with an isocyanate to form a urea linkage. It can also be acylated or alkylated to introduce a variety of side chains.

The 2-Chloro Group: The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at this position, significantly increasing the structural diversity of the resulting derivatives.

The Pyridine Ring: The pyridine ring itself can be further modified through various reactions, such as electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.

A variety of synthetic methodologies are employed to achieve these structural modifications. For example, the synthesis of 4-aryl substituted pyridine derivatives can be achieved through a Knoevenagel condensation of acetophenone (B1666503) derivatives with ethyl cyanoacetate, followed by reaction with dimethylformamide-dimethylacetal (DMF-DMA) and subsequent cyclization. researchgate.net

The synthesis of the key intermediate for Nevirapine involves several steps, including the reaction of this compound with a suitable cyclopropyl-containing building block. nih.govnih.gov The final cyclization to form the tricyclic diazepinone ring system is a critical step in this synthesis. nih.gov

Library Synthesis and Combinatorial Approaches

To efficiently explore the chemical space around the this compound scaffold and to accelerate the discovery of new drug candidates, combinatorial chemistry and library synthesis approaches are employed. organic-chemistry.orgorgsyn.org These techniques allow for the rapid generation of large numbers of structurally related compounds, which can then be screened for biological activity.

Solid-phase synthesis is a powerful tool for combinatorial library generation. orgsyn.org In this approach, the this compound scaffold can be attached to a solid support (resin) via a suitable linker. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Different building blocks can then be sequentially added to the scaffold in a combinatorial fashion. Finally, the desired derivatives are cleaved from the resin.

Solution-phase parallel synthesis is another widely used method. nih.gov In this technique, reactions are carried out in individual wells of a multi-well plate, allowing for the simultaneous synthesis of a library of compounds. While purification can be more challenging than in solid-phase synthesis, this method offers greater flexibility in terms of reaction conditions and the types of chemistry that can be employed.

The design of combinatorial libraries based on the this compound scaffold often involves varying the substituents at the 2- and 3-positions of the pyridine ring. For example, a library could be generated by reacting a set of different nucleophiles with the 2-chloro position and a diverse set of acylating or alkylating agents with the 3-amino group.

An example of a library synthesis involving a related pyridine scaffold is the preparation of a Kröhnke pyridine combinatorial library. researchgate.net This method allows for the synthesis of 2,4,6-trisubstituted pyridines with three points of diversity, which can be independently varied. researchgate.net Such strategies can be adapted for the this compound scaffold to generate libraries for high-throughput screening.

The use of computational tools is also integral to modern library design. organic-chemistry.org Virtual libraries can be generated and screened in silico to prioritize compounds for synthesis, thereby increasing the efficiency of the drug discovery process.

Pharmacological and Biological Applications of 3 Amino 2 Chloro 4 Methylpyridine Derivatives

Role as a Precursor to Nevirapine and Other HIV-1 Reverse Transcriptase Inhibitors

3-Amino-2-chloro-4-methylpyridine, also known as 2-chloro-3-amino-4-picoline (CAPIC), is a critical intermediate in the synthesis of Nevirapine. chemicalbook.comnbinno.comcphi-online.comgoogle.com Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. drugbank.comnih.gov The synthesis of Nevirapine involves the condensation of CAPIC with a second pyridine (B92270) precursor, methyl 2-cyclopropylamino nicotinate (B505614) (Me-CAN), in a process that can be consolidated into a single step, significantly improving efficiency and yield. vcu.edugoogle.com This streamlined synthesis has been crucial in the large-scale production of Nevirapine, making it a more accessible component of combination antiretroviral therapy. vcu.edu

The versatility of this compound and its derivatives extends to the synthesis of various Nevirapine analogues. researchgate.net Researchers have developed methods to prepare 4-substituted 3-amino-2-chloropyridines, which serve as building blocks for creating a library of Nevirapine-related compounds with potential for improved efficacy or resistance profiles. researchgate.net

Nevirapine and its analogues function by directly binding to a specific, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. drugbank.compatsnap.compatsnap.com This binding pocket, often referred to as the NNRTI binding pocket (NNIBP), is located approximately 10 Å away from the polymerase active site. frontiersin.org The binding of the NNRTI induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. drugbank.compatsnap.compediatriconcall.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs), the action of NNRTIs like Nevirapine is non-competitive with respect to the natural nucleoside triphosphate substrates. drugbank.compatsnap.com By inactivating the reverse transcriptase enzyme, Nevirapine effectively halts the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. patsnap.compatsnap.com

It is important to note that Nevirapine is active against HIV-1 but does not inhibit HIV-2 RT or eukaryotic DNA polymerases. drugbank.com Some pyridine N-oxide derivatives have shown unusual anti-HIV activity, with some acting as typical NNRTIs while others act at a post-integrational stage of the HIV replication cycle, affecting HIV gene expression. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted on Nevirapine analogues to understand the key molecular features required for potent anti-HIV activity and to overcome drug resistance. morressier.comresearchgate.net Molecular modeling based on the crystal structure of Nevirapine bound to HIV-1 RT has revealed a lipophilic cavity near the 4-position of the dipyridodiazepinone ring system. nih.gov

Key findings from SAR studies include:

Substitutions at the 4-position: Appending an appropriately spaced aryl ring to the 4-position can lead to compounds with good activity against wild-type RT and some mutant strains like Y181C. nih.gov

Substitutions at the 2-position: The addition of an aromatic substituent at the 2-position has resulted in analogues with activity against both wild-type and the Y181C mutant RT. researchgate.net

Combined substitutions: Attempts to combine beneficial substitutions at both the 2- and 4-positions have yielded compounds with moderate activity against both wild-type and Y181C mutant enzymes, though the effects were not simply additive. nih.gov

Other modifications: Introduction of a halogen at the C-5 position and meta substituents on the C-6 aromatic moiety have shown potential to enhance activity against NNRTI-resistant HIV-1 strains. researchgate.net

| Derivative Class | Substitution Position | Effect on Activity | Reference(s) |

| 4-Aryl Nevirapine Analogues | 4-position | Good activity against wild-type RT; some derivatives inhibit Y181C mutant RT. | nih.gov |

| 2-Aryl Nevirapine Analogues | 2-position | Activity against both wild-type RT and Tyr181Cys mutant. | researchgate.net |

| 2,4-Disubstituted Nevirapine Analogues | 2- and 4-positions | Moderate activity against both wild-type and Y181C mutant RT. | nih.gov |

| Halogenated Analogues | C-5 position | Potential for enhanced activity against NNRTI-resistant variants. | researchgate.net |

Exploration of Other Therapeutic Areas for Pyridine Derivatives

The pyridine scaffold, a core component of this compound, is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.govmdpi.commdpi.com This has led to the exploration of pyridine derivatives for various therapeutic applications beyond their use as antivirals.

Pyridine derivatives have demonstrated significant potential as anticancer agents. mdpi.com Their antiproliferative activity has been observed against various cancer cell lines. mdpi.comresearchgate.net The presence and position of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, have been found to enhance the anticancer effects of pyridine derivatives. mdpi.com Conversely, the presence of halogen atoms or bulky groups may decrease this activity. mdpi.com

Some specific examples of pyridine-containing compounds with anticancer activity include:

Dipyridothiazines: These tricyclic diazaphenothiazines, which contain a pyridine scaffold, exhibit anticancer properties. researchgate.net

2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives: These compounds have shown moderate cytotoxic activity against cell lines such as MCF-7, MDA-MB-468, K562, and SaOS2. nih.gov

1,2,4-Triazole (B32235) derivatives: Compounds incorporating a 1,2,4-triazole moiety, which can be synthesized from hydrazine (B178648) derivatives, have shown anticancer activity. nih.gov

| Pyridine Derivative Class | Cancer Cell Lines | Observed Effect | Reference(s) |

| Dipyridothiazines | Melanoma cells (COLO829, G361, A375, C32) | In vitro anticancer activity. | researchgate.net |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate cytotoxic activity. | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Glioblastoma U-87 | High cytotoxic activity. | nih.gov |

| 7-amino-4-methylquinolin-2(1H)-one derivatives | Various human tumor cell lines | Cell viability reduction. | researchgate.net |

The antiviral properties of pyridine derivatives are not limited to HIV. nih.gov Studies have shown that these compounds exhibit inhibitory activity against a range of viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). nih.gov The mechanisms of action are varied and can include the inhibition of viral polymerases, proteases, and other key enzymes involved in viral replication. nih.govnih.gov For instance, certain pyridine derivatives have been investigated for their potential to inhibit the DNA polymerase of hepatitis viruses. nih.gov Additionally, some pyridine derivatives have been explored as potential inhibitors of the SARS-CoV-2 virus. nih.gov

Pyridine and its derivatives have been extensively studied for their anti-inflammatory and immunomodulatory effects. tandfonline.comnih.govtandfonline.comnih.gov The pyridine nucleus is present in several anti-inflammatory agents. tandfonline.com The mechanisms underlying these activities often involve the inhibition of key inflammatory enzymes and the modulation of cytokine production.

Cyclooxygenase (COX) Inhibition: Certain pyridine derivatives act as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govtandfonline.com For example, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown selective COX-2 inhibitory activity. nih.gov

Cytokine Modulation: A novel pyrazolyl-pyridine derivative, DMPNP, has demonstrated potent anti-inflammatory and immunomodulatory properties in experimental colitis by reducing levels of inflammatory cytokines. nih.gov

Janus Kinase (JAK) Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that target JAK3, a key enzyme in signaling pathways that regulate immune and inflammatory responses. researchgate.net

| Pyridine Derivative Class | Target/Mechanism | Therapeutic Potential | Reference(s) |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | Selective COX-2 inhibition | Anti-inflammatory | nih.gov |

| Pyridopyrimidines | COX-2 inhibition | Anti-inflammatory | tandfonline.com |

| DMPNP (pyrazolyl-pyridine derivative) | Reduction of inflammatory cytokines | Treatment of inflammatory bowel disease | nih.gov |

| 1H-pyrrolo[2,3-b]pyridines | JAK3 inhibition | Immunomodulation for immune diseases | researchgate.net |

| 3-hydroxy pyridine-4-one derivatives | Inhibition of heme-dependent enzymes (e.g., cyclooxygenase) | Anti-inflammatory | nih.gov |

Other Bioactive Properties

While derivatives of this compound are famously associated with specific antiviral applications, further research has identified other significant bioactive properties. These findings open up new avenues for the therapeutic application of this class of compounds.

Research into 4-substituted and 4,5-disubstituted 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives, which share a core pyridine structure, has revealed a broad spectrum of affinity and functional activity towards cannabinoid receptors (CB1 and CB2). researchgate.net Certain derivatives have been identified as full agonists at the CB1 receptor and either partial agonists or antagonists at the CB2 receptor. researchgate.net This dual activity suggests a potential role in modulating the endocannabinoid system, which is involved in numerous physiological processes. researchgate.net

In addition to cannabinoid receptor activity, some of these derivatives exhibit a multi-target profile by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, with some compounds showing IC50 values in the sub-micromolar range. researchgate.net One particular compound demonstrated high affinity for both CB1R (Ki = 23.1 nM) and CB2R (Ki = 6.9 nM) while also significantly inhibiting FAAH (IC50 = 70 nM). researchgate.net Furthermore, select derivatives have shown cytotoxic activity against U937 lymphoblastoid cells, indicating a potential for investigation in oncology. researchgate.net

Table 1: Bioactive Properties of Selected Pyridine Derivatives

| Compound Type | Biological Target | Observed Activity |

|---|---|---|

| 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives | Cannabinoid Receptor 1 (CB1R) | Full Agonism / Partial Agonism |

| 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives | Cannabinoid Receptor 2 (CB2R) | Partial Agonism / Inverse Agonism / Antagonism |

| 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives | Fatty Acid Amide Hydrolase (FAAH) | Inhibition (IC50 = 70 nM for lead compound) |

This table summarizes the diverse biological activities observed in derivatives structurally related to the core pyridine scaffold.

Prodrug Strategies and Enhancements in Bioavailability

The effectiveness of a therapeutic agent is often linked to its physicochemical properties, which govern its bioavailability. For amine-containing compounds like this compound derivatives, prodrug strategies and other formulation approaches are critical for improving characteristics such as solubility and membrane permeability. mdpi.commdpi.com

A key challenge for many amino drugs is their tendency to ionize under physiological conditions, which can limit their ability to cross biological membranes. nih.gov Prodrugs are bioreversible derivatives that can overcome these limitations by masking the problematic functional group, improving tissue distribution, and enhancing efficacy. mdpi.com

One major strategy to enhance the bioavailability of poorly soluble drugs is the formation of multicomponent crystals, such as salts or cocrystals. mdpi.com Research has shown that reacting amino-chloropyridine derivatives with compounds like 3-chlorobenzoic acid or 4-chlorobenzoic acid can form molecular salts and cocrystals. mdpi.com This approach aims to modify physicochemical properties like solubility and dissolution rate, which are crucial for bioavailability. mdpi.com The presence of halogen atoms in drug molecules may also contribute to increased permeability and, consequently, improved oral bioavailability. mdpi.com

Another potential prodrug approach for the primary amine group involves its conversion into an enaminone. nih.gov Enaminone prodrugs are typically more lipophilic than the parent amine drugs, which can lead to improved absorption. nih.gov These prodrugs are designed to be stable in acidic conditions but hydrolyze to release the active amine drug in the pH range of 2-5. nih.gov

Furthermore, using amino acids as promoieties is an attractive strategy for developing prodrugs of poorly absorbed agents. mdpi.com Amino acids are highly water-soluble and have dedicated transport systems in the body, which can be exploited to improve drug delivery. mdpi.com Attaching an amino acid to a parent drug can enhance its water solubility and facilitate transport across cellular membranes. mdpi.com

Table 2: Strategies for Enhancing Bioavailability of Amine-Containing Compounds

| Strategy | Approach | Mechanism of Enhancement |

|---|---|---|

| Cocrystal/Salt Formation | Reaction of an amino-chloropyridine with a coformer like chlorobenzoic acid. mdpi.com | Improves physicochemical properties such as solubility and dissolution rate. mdpi.com |

| Enaminone Prodrugs | Conversion of the primary amine to a more lipophilic enaminone. nih.gov | Increases lipophilicity for better membrane penetration and absorption. nih.gov |

| Amino Acid Conjugation | Covalently linking an amino acid to the drug molecule. mdpi.com | Enhances water solubility and utilizes amino acid transporters for improved permeability. mdpi.com |

This table outlines various prodrug and formulation strategies that could be applied to derivatives of this compound to improve their therapeutic viability.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nevirapine |

| 3-chlorobenzoic acid |

| 4-chlorobenzoic acid |

Advanced Spectroscopic Characterization of 3 Amino 2 Chloro 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental tools for determining the structure of 3-amino-2-chloro-4-methylpyridine.

The 1H NMR spectrum of this compound typically exhibits distinct signals corresponding to the different types of protons in the molecule. google.com The aromatic protons on the pyridine (B92270) ring appear as doublets due to coupling with adjacent protons. A singlet is observed for the methyl group protons, and a broad singlet corresponds to the amine (NH2) protons. google.com

The 13C NMR spectrum provides information on the carbon skeleton. google.com The number of signals corresponds to the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents (amino, chloro, and methyl groups), providing key data for their precise assignment. google.com

| 1H NMR Data | 13C NMR Data |

| 7.5 (d, J=4.64 Hz, 1H) | 140.0 |

| 7.0 (d, J=4.28 Hz, 1H) | 136.2 |

| 5.25 (s, 2H) | 135.6 |

| 2.1 (s, 3H) | 131.9 |

| 125.7 | |

| 19.0 | |

| Data sourced from a process patent for the synthesis of this compound. google.com |

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for confirming the relative positions of the protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It provides a direct link between the 1H and 13C NMR data, allowing for the straightforward assignment of carbon signals based on their attached protons. sdsu.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. google.com

The FTIR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands. google.com The N-H stretching vibrations of the primary amine group appear as distinct bands in the region of 3300-3500 cm-1. google.com Other significant peaks correspond to C-H stretching of the methyl group and aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations. google.com

Raman spectroscopy provides complementary information to FTIR. While specific Raman data for this compound is not as commonly reported in general literature, it is a valuable technique for observing symmetric vibrations and bonds that are weakly active in the IR spectrum. For the related compound 2-chloro-3-pyridylamine, Raman spectra have been recorded and provide insights into the vibrational modes of the aminopyridine core. nih.gov

Key FTIR Absorption Bands for this compound: google.com

3429, 3308, 3198 cm-1: N-H stretching (amine)

1630, 1590, 1550 cm-1: C=C and C=N stretching (pyridine ring) and N-H bending

1475, 1451, 1441 cm-1: C-H bending (methyl)

860, 821 cm-1: C-H out-of-plane bending

656 cm-1: C-Cl stretching

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. google.com For this compound, the mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight of approximately 142.59 g/mol . cymitquimica.comsigmaaldrich.com

The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the 35Cl (M+) and 37Cl (M+2) isotopes. Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for similar aromatic amines can involve the loss of small molecules or radicals. researchgate.net For this compound, observed fragments include those at m/z 145, 144, 142, 107, 106, and 105, among others. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, will show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the amino group. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the pH of the solution. For instance, in a study of related 2-chloro-3-aminopyridine derivatives, UV spectra were used to characterize the electronic properties. bas.bg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of 2-chloro-4-methylpyridin-3-amine has been reported, providing detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

The study revealed that the molecule is essentially planar. researchgate.net The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming chains of molecules. researchgate.net An intramolecular N-H···Cl hydrogen bond is also observed, which influences the conformation of the amino group. researchgate.net This detailed structural information is invaluable for understanding the physical properties and intermolecular interactions of the compound.

Crystallographic Data for 2-Chloro-4-methylpyridin-3-amine: researchgate.net

Crystal System: Monoclinic

Space Group: P21/c

Key Bond Lengths and Angles: Provide insight into the geometry of the pyridine ring and the substituents.

Hydrogen Bonding: Intermolecular N-H···N and intramolecular N-H···Cl interactions are present.

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Chloro 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like 3-amino-2-chloro-4-methylpyridine. researchgate.net By calculating the electron density, DFT can accurately determine the ground-state energy of the molecule and derive various properties related to its chemical reactivity. Theoretical studies on similar substituted pyridine (B92270) molecules have demonstrated the utility of DFT methods, such as B3LYP, in providing reliable data on their structural and electronic characteristics. niscair.res.in

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical hardness, and polarizability. researchgate.netresearchgate.net

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, which are the most electron-rich areas. The LUMO is likely distributed over the pyridine ring and the electron-withdrawing chloro substituent. DFT calculations provide quantitative values for these orbitals and the energy gap, which are essential for predicting how the molecule will interact with other reagents.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations on Substituted Pyridines

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Antipyrine Derivative A1 | -4.788 | -2.339 | 2.449 | DFT/MD Simulation researchgate.net |

| Antipyrine Derivative A2 | -4.908 | -3.109 | 1.799 | DFT/MD Simulation researchgate.net |

| Phthalocyanine Compound | -5.072 | -2.903 | 2.169 | DFT/B3LYP/6-311G(d,p) researchgate.net |

This table presents data for related compounds to illustrate typical values obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals, lone pairs, and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

The stabilization energy, E(2), associated with these interactions is calculated through second-order perturbation theory. researchgate.net A higher E(2) value signifies a more intense interaction between an electron donor and an electron acceptor, indicating greater electronic delocalization and stabilization of the molecule. researchgate.net For this compound, significant interactions are expected, such as the delocalization of the nitrogen lone pair of the amino group (LP(N)) into the antibonding π* orbitals of the pyridine ring. This analysis helps to rationalize the molecule's electronic structure and the influence of its substituents on the aromatic system.

Table 2: Representative NBO Analysis Data Showing Significant Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N8 | π(C2-C3) | 45.8 | Lone Pair Delocalization |

| π(C2-C3) | π(C4-C5) | 22.5 | π-π* Conjugation |

| LP(1) Cl7 | σ(C2-N1) | 1.7 | Lone Pair Delocalization |

| σ(C4-H12) | σ(C3-C4) | 3.1 | σ-σ* Hyperconjugation |

This table contains hypothetical but representative data for this compound, modeled after findings for similar heterocyclic systems. researchgate.net

The Molecular Electrostatic Potential (ESP) map, also known as the Molecular Electrostatic Potential Surface (MEP), is a visual representation of the charge distribution within a molecule. scienceopen.com It is mapped onto the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. This tool is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks. scienceopen.com

Typically, red or yellow colors indicate electron-rich regions with negative electrostatic potential, which are susceptible to electrophilic attack. Blue colors denote electron-deficient regions with positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov For this compound, the most negative potential (red) is expected around the pyridine nitrogen atom due to its lone pair of electrons. The electronegative chlorine atom would also contribute to a region of negative potential. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for hydrogen bonding. researchgate.netresearchgate.net

Molecular Dynamics Simulations

MD simulations could be employed to:

Study Solvation Effects: Simulate the molecule in various solvents to understand how its structure and properties are influenced by the surrounding environment. This involves analyzing the radial distribution functions to see how solvent molecules arrange themselves around the solute.

Investigate Interactions with Biomolecules: If a derivative of this compound is studied as a potential drug, MD simulations can model its binding to a target protein. mdpi.com These simulations provide insights into the stability of the ligand-receptor complex, the key intermolecular interactions, and the conformational changes that occur upon binding, complementing the static view provided by docking studies.

Quantum Chemical Calculations for Spectroscopic Interpretations

Quantum chemical calculations, particularly using DFT, are essential for the interpretation and assignment of experimental spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies and magnetic shielding tensors, a theoretical spectrum can be generated and compared with the experimental one. researchgate.net

This comparison helps in the precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. bas.bg Often, calculated harmonic vibrational frequencies are scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov For this compound, DFT calculations can predict its characteristic IR and Raman peaks, confirming the presence of functional groups like the N-H stretches of the amino group, C-Cl stretch, and various pyridine ring vibrations.

Table 3: Representative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Pyridine

| Assignment (Potential Energy Distribution) | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| N-H Asymmetric Stretch | 3490 | 3485 |

| N-H Symmetric Stretch | 3380 | 3375 |

| C-H Aromatic Stretch | 3080 | 3075 |

| N-H Scissoring | 1625 | 1620 |

| C=C/C=N Ring Stretch | 1580 | 1575 |

| C-CH₃ Stretch | 1380 | 1378 |

| C-Cl Stretch | 750 | 745 |

This table is a representative example based on studies of similar molecules like 2-amino-3-chloro-5-trifluoromethyl pyridine, illustrating the typical high correlation between theoretical and experimental data. researchgate.net

Docking Studies and Receptor Interactions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. niscair.res.in This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

While this compound is primarily a key intermediate, its derivatives have been investigated as potential therapeutic agents. chemicalbook.comchemicalbook.com Docking studies on these derivatives can elucidate how they fit into the active site of a target protein and what intermolecular forces stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.commdpi.com For example, derivatives could be docked into the active sites of enzymes like kinases or viral proteins to explore their inhibitory potential. The results are typically reported as a binding energy or docking score, with lower energy values indicating a more stable interaction. mdpi.com

Table 4: Summary of Molecular Docking Studies on Various Pyridine Derivatives

| Pyridine Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | -21.99 | Not specified | mdpi.com |

| 2-Chloro-Pyridine-Flavone Hybrids | Telomerase (3DU6) | Not specified | Not specified | nih.gov |

| Pyridinyl Thiazoles | HepG2 (4MMH) | -7.9 to -9.1 | Hydrogen bonding | niscair.res.in |

| Cyanopyridone Derivatives | VEGFR-2 / HER-2 | -15.1 (Sorafenib ref.) | Thr798, Ser783, Leu796 | mdpi.com |

| General Pyridine Derivatives | Coronavirus SARS-CoV-2 Targets | up to -8.8 | Not specified | nih.gov |

Process Development and Emerging Synthetic Technologies for 3 Amino 2 Chloro 4 Methylpyridine Production

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a significant technological advancement over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. This approach involves pumping reagents through tubes or microreactors, where the reaction occurs in a continuous stream. While specific, detailed literature on the continuous flow synthesis of 3-Amino-2-chloro-4-methylpyridine is not extensively published, the principles and benefits of this technology are highly applicable to its production.

The advantages of continuous flow systems include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. rsc.org For instance, nitration reactions, which were used in early syntheses of this compound, are known for their potential thermal runaway risks in large-scale batch reactors. google.comgoogle.com A continuous flow setup significantly mitigates these risks due to the small reaction volume at any given moment. rsc.org

Drawing parallels from the successful continuous-flow synthesis of other heterocyclic compounds, a potential flow process for this compound could involve the following conceptual stages:

Knoevenagel Condensation: Pumping starting materials like malononitrile (B47326) and a ketone derivative through a heated reactor coil with a solid-supported catalyst. google.comgoogleapis.com

Cyclization: Introducing the output of the first stage into a second stream containing an acid or base catalyst to facilitate ring closure.

Chlorination & Amidation: Subsequent modules could perform chlorination and hydrolysis/Hofmann rearrangement steps, with in-line purification or extraction to remove byproducts.

This modular approach allows for rapid optimization of each reaction step and can lead to higher yields and purity compared to batch operations. rsc.org The development of a dedicated continuous-flow platform for its synthesis would represent a major step forward in its efficient and safe production. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modernizing the production of this compound. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Several synthetic routes have been developed that reflect these principles.

Use of Safer Reagents: A notable green improvement has been the replacement of hazardous reagents.

Avoiding Chlorine Gas: Traditional chlorination often used elemental chlorine gas. An alternative process uses hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl) for the monochlorination step, which is a safer and more environmentally benign approach. google.comgoogle.comgoogle.com

Avoiding Harsh Nitration: Early laboratory-scale syntheses used nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline. google.comchemicalbook.com These reactions suffer from a lack of selectivity and pose significant thermal hazards, making them unsuitable for large-scale production. google.com Modern routes that build the ring system from acyclic precursors avoid these dangerous nitration steps entirely. chemicalbook.comgoogleapis.com

The following table summarizes how different synthetic strategies align with green chemistry principles:

| Synthetic Strategy | Starting Materials | Key Reagents/Steps | Green Chemistry Improvement |

| Improved Route | 4,4-dimethoxyl-2-butanone, Cyanoacetamide | Condensation, Cyclization, Hofmann Reaction | Avoids harsh nitration; improved overall yield reduces waste. chemicalbook.comresearchgate.net |

| Alternative Chlorination | 3-amino-4-methylpyridine (B17607) | H₂O₂ / HCl | Replaces hazardous chlorine gas with a safer oxidizing system. google.comgoogle.com |

| Precursor-based Synthesis | Malononitrile, Acetone (B3395972) | Knoevenagel condensation, Cyclization | Avoids non-selective and hazardous nitration of the pyridine (B92270) ring. google.comgoogleapis.com |

Scale-up Considerations and Industrial Implementations

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound presents numerous challenges that must be addressed for a commercially viable process. Given its role as a key intermediate for Nevirapine, several patents outline processes specifically designed for industrial application. google.compatsnap.comepo.org

Key Scale-up Challenges and Solutions:

Reaction Control and Safety: As mentioned, the exothermicity and potential for runaway reactions in steps like nitration or certain chlorinations are major safety concerns. google.com Industrial processes have moved away from these methods in favor of more controllable reactions. For example, the Hofmann degradation step, which converts the 3-amido intermediate to the final 3-amino product, must be carefully controlled by managing the addition of reagents and temperature. google.comgoogle.com

Product Isolation and Purity: Achieving high purity is critical for pharmaceutical intermediates. Industrial processes often involve specific work-up procedures, such as controlled precipitation or crystallization from selected solvent systems (e.g., toluene/hexane), to isolate the product with the desired purity. echemi.com Extraction with solvents like methylene (B1212753) chloride is also a common step to recover the product from aqueous reaction mixtures. google.com

Equipment and Materials Handling: The choice of reagents can impact the required manufacturing equipment. For instance, avoiding highly corrosive materials like chlorine gas in favor of liquid-phase reagents like H₂O₂/HCl can reduce the need for specialized and expensive corrosion-resistant reactors. google.comgoogle.com

The following table highlights key parameters from a patented industrial process:

| Process Step | Key Reagents | Temperature | Outcome |

| Amide Formation | 2-chloro-3-cyano-4-methylpyridine, Concentrated H₂SO₄ | 90-100°C | Conversion of the cyano group to an amido group. google.com |

| Product Isolation | Water | Cooled to 10°C | Precipitation of solid 2-chloro-3-amido-4-methylpyridine. google.comgoogle.com |

| Hofmann Degradation | 2-chloro-3-amido-4-picoline, NaOH, Bromine | 0°C initially, then heated to 70°C | Conversion to the final 3-amino product. google.comgoogle.com |

| Final Extraction | Methylene Chloride | Ambient Temperature | Extraction of the final product from the aqueous layer. google.com |

These considerations demonstrate a clear progression towards more efficient, safer, and scalable methods for the industrial production of this compound, driven by the demands of the pharmaceutical industry.